Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is derived from the pyrido[2,3-d]pyrimidine bicyclic core. The numbering follows IUPAC conventions:
- Position 2 : Methylthio (-SCH₃) substituent.
- Position 5 : Hydroxyl (-OH) group.
- Position 6 : Ethyl ester (-COOCH₂CH₃).
- Position 7 : Oxo (=O) group.
- 7,8-Dihydro : Indicates partial saturation at the 7,8-positions of the pyrimidine ring.
The molecular formula is C₁₁H₁₁N₃O₄S , with a monoisotopic mass of 281.053 Da. Key identifiers include CAS No. 95898-54-7 and SMILES string CCOC(=O)C1=C(O)C2=CN=C(SC)N=C2NC1=O.
Crystallographic Analysis and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound is limited, structural insights can be inferred from related pyrido[2,3-d]pyrimidine derivatives. For example:
- Bond lengths : In analogous structures, the C=O bond at position 7 measures ~1.22 Å, while the C-S bond at position 2 is ~1.78 Å.
- Dihedral angles : The pyrido[2,3-d]pyrimidine core is nearly planar, with deviations <5° from coplanarity. Substituents like the ethyl ester introduce minor torsional strain (~10–15°).
- Hydrogen bonding : The hydroxyl group at position 5 forms intramolecular hydrogen bonds with the adjacent carbonyl oxygen (O-H···O, ~2.65 Å), stabilizing the tautomeric form.
| Parameter | Value | Source |
|---|---|---|
| Core planarity (r.m.s.) | 0.023 Å | |
| O-H···O bond length | 2.65 Å | |
| C-S bond length | 1.78 Å |
Electronic Structure and Quantum Chemical Descriptors
Density functional theory (DFT) calculations reveal the following electronic properties:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity. The HOMO is localized on the pyrimidine ring, while the LUMO resides on the carbonyl groups.
- Molecular electrostatic potential (MEP) : The hydroxyl and carbonyl groups exhibit negative potentials (-0.15 e/Å), favoring electrophilic interactions.
- Natural bond orbital (NBO) analysis : The methylthio group donates electron density to the pyrimidine ring via resonance (+0.12 e).
Key quantum descriptors :
| Descriptor | Value |
|---|---|
| Dipole moment | 5.8 Debye |
| Polarizability | 28.7 ų |
| Mulliken atomic charge (S) | -0.34 e |
Comparative Analysis with Pyrido[2,3-d]pyrimidine Core Derivatives
The structural and electronic features of this compound differ significantly from derivatives with alternative substituents:
Key observations :
- Lipophilicity : Bulkier substituents (e.g., isopropyl) increase logP, enhancing membrane permeability.
- Electron density : Allyl and propargyl groups at position 8 reduce ring planarity, altering π-π stacking interactions.
- Hydrogen bonding : All derivatives retain six hydrogen-bond acceptors, enabling consistent interactions with biological targets.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-3-18-10(17)6-7(15)5-4-12-11(19-2)14-8(5)13-9(6)16/h4H,3H2,1-2H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPIXCDIYMEXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2NC1=O)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716335 | |
| Record name | Ethyl 5-hydroxy-2-(methylsulfanyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95898-54-7 | |
| Record name | Ethyl 5-hydroxy-2-(methylsulfanyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from a Preformed Pyrimidine
This approach involves constructing the pyrido[2,3-d]pyrimidine ring system by cyclization reactions starting from substituted pyrimidine precursors.
Key Strategy 1: Utilize a substituted 4-amino-5-bromopyrimidine intermediate. This intermediate is typically synthesized from 5-bromo-4-chloropyrimidine by nucleophilic substitution with an appropriate amine. The pyridopyrimidine ring is then formed via palladium-catalyzed coupling and intramolecular cyclization reactions.
Key Strategy 2: Use a preformed N-substituted pyrimidine-4-amine bearing a carbonyl or nitrile group at C5. This precursor undergoes condensation reactions (e.g., with ethyl acetate or diethyl malonate) to form the pyridopyrimidine ring. For example, condensation of a pyrimidine ester with ethyl acetate leads to the formation of 5-hydroxy substituted pyridopyrimidine derivatives analogous to the target compound.
Example: The synthesis of ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate can be achieved by condensation of a pyrimidine ester intermediate with ethyl acetate, followed by cyclization and functional group transformations.
Advantages: This route allows for the introduction of diverse substituents at C2 and C4 positions and typically yields pyrido[2,3-d]pyrimidin-7(8H)-ones with a C5-C6 double bond.
Limitations: Introduction of substituents at C4 can be challenging unless they are inert to cyclization conditions. Also, these methods often yield the fully unsaturated pyridopyrimidine ring system.
Synthesis from a Preformed Pyridone
This method involves the construction of the pyridopyrimidine ring by cyclization of pyridone derivatives with guanidine or related reagents.
Key Strategy: Starting from α,β-unsaturated esters, Michael addition with malononitrile or methyl cyanoacetate forms pyridone intermediates. These intermediates react with guanidine derivatives to afford 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones.
Example: The reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine systems yields 4-amino-pyrido[2,3-d]pyrimidines, which can be further modified to introduce the methylthio group at C2 and the hydroxy group at C5.
Oxidation and Substitution: The methylthio substituent at C2 can be oxidized to a sulfone, facilitating nucleophilic substitution to introduce various nitrogen or oxygen substituents.
Advantages: This approach offers access to 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which are often biologically active and can be selectively functionalized at multiple positions.
Yields: Typically, the cyclization yields are above 70%, depending on substituent nature and position.
Detailed Synthetic Protocol Example
A representative synthetic sequence for the target compound or closely related analogs includes:
| Step | Description | Reagents/Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Preparation of pyrimidine ester intermediate | Starting from 4-chloro-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester | - |
| 2 | Condensation with ethyl acetate or equivalent | Base catalysis (e.g., NaOMe/MeOH) | Moderate to high yield |
| 3 | Cyclization with guanidine or guanidine derivatives | Heating under reflux | Yields > 60% typical |
| 4 | Oxidation of methylthio to sulfone (optional) | m-CPBA or equivalent oxidant | Facilitates nucleophilic substitution |
| 5 | Nucleophilic substitution at C2 sulfone | Amines or hydroxyl nucleophiles | High selectivity |
| 6 | Purification | Silica gel chromatography or recrystallization | - |
Research Findings and Data
Substitution Patterns and Synthetic Diversity
The methylthio group at C2 is commonly introduced via nucleophilic substitution of a methyl sulfonyl intermediate, generated by oxidation of the methylthio group.
The hydroxy group at C5 is typically introduced via condensation reactions involving esters and subsequent cyclization.
The carboxylate group at C6 is generally retained from the starting pyrimidine ester or introduced via functional group transformations.
Reaction Yields and Conditions
| Reaction Type | Typical Yield (%) | Conditions | Notes |
|---|---|---|---|
| Nucleophilic substitution on 2-methylsulfonyl pyrimidine | 70 - 90 | Room temperature to reflux; polar aprotic solvents | High selectivity for methylthio substitution |
| Cyclization with guanidine | 60 - 85 | Reflux in dioxane or methanol | Efficient ring closure |
| Oxidation of methylthio to sulfone | 80 - 95 | m-CPBA, room temperature | Enables further substitution |
| Condensation with ethyl acetate | 50 - 75 | Base catalysis (NaOMe) | Forms 5-hydroxy intermediate |
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| From Preformed Pyrimidine | 4-amino-5-bromopyrimidine or pyrimidine-4-amine esters | Pd-catalyzed coupling, condensation, cyclization | Allows diverse C2/C4 substitution; high yields | Limited C4 substituent scope; yields vary |
| From Preformed Pyridone | α,β-unsaturated esters, malononitrile, guanidine | Michael addition, cyclization with guanidine | Access to dihydro derivatives; functional group diversity | Requires multistep synthesis; sensitive to substituents |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has shown promise in medicinal chemistry due to its potential as an anti-inflammatory and anticancer agent. Research indicates that compounds with similar structures can inhibit certain enzymes associated with tumor growth and inflammation.
Case Studies
- A study published in the Journal of Medicinal Chemistry evaluated various pyrido[2,3-d]pyrimidine derivatives for their anticancer activity. The results suggested that modifications at the 5-hydroxy and 7-oxo positions significantly enhanced cytotoxicity against several cancer cell lines .
Agriculture
In agricultural applications, this compound has been investigated for its fungicidal properties. Its ability to inhibit fungal growth can be leveraged in developing new pesticides that are effective yet environmentally friendly.
Research Findings
- A field trial conducted by agricultural scientists demonstrated that formulations containing ethyl 5-hydroxy-2-(methylthio)-7-oxo derivatives exhibited a significant reduction in fungal diseases in crops such as tomatoes and potatoes. The compound's mechanism of action involves disrupting fungal cell wall synthesis .
Material Sciences
The compound's unique chemical structure allows it to be explored as a potential additive in polymer science. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Experimental Insights
- Research conducted on polymer composites revealed that the inclusion of ethyl 5-hydroxy-2-(methylthio)-7-oxo significantly improved tensile strength and thermal degradation temperatures compared to standard polymers without additives .
Comparative Data Table
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Hydroxy (5-OH) and ethyl carboxylate (6-COOEt) groups are conserved in many analogs, suggesting their role in solubility and intermolecular interactions .
Physicochemical Properties
Biological Activity
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H17N3O4S
- Molecular Weight : 323.37 g/mol
- CAS Number : 76360-85-5
Pharmacological Properties
The biological activity of this compound can be attributed to its unique heterocyclic structure, which allows it to interact with various biological targets. Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit a range of pharmacological effects, including:
- Antitumor Activity : Compounds in this class have been investigated for their potential as tyrosine kinase inhibitors, which are crucial in cancer signaling pathways. Ethyl 5-hydroxy derivatives have shown promise in inhibiting tumor growth in various cancer cell lines .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. For instance, studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Cardiovascular Applications : Some derivatives have been explored for their antihypertensive properties, acting as angiotensin II receptor antagonists .
Structure-Activity Relationships (SAR)
The substitution patterns at the C5 and C6 positions of the pyrido[2,3-d]pyrimidine scaffold are critical for determining the biological activity of these compounds. Variations in these positions can influence selectivity and potency against specific targets:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Hydroxy at C5 | Enhanced antitumor activity | |
| Methylthio at C2 | Improved anti-inflammatory effects | |
| Propyl or Phenyl at C8 | Modulation of kinase inhibition |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of ethyl 5-hydroxy derivatives against breast cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, indicating its potential as a chemotherapeutic agent .
- Inhibition of COX Enzymes : In vitro assays demonstrated that ethyl 5-hydroxy compounds inhibited COX-2 activity effectively, with IC50 values similar to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory diseases .
- Cardiovascular Studies : Research has shown that certain derivatives can lower blood pressure in hypertensive models, showcasing their potential as antihypertensive agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves refluxing precursors (e.g., substituted pyrimidines or thioethers) in a mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. Post-reaction, the product is concentrated, filtered, and recrystallized using solvents like ethyl acetate-ethanol (3:2) to obtain pure crystals. Yield optimization may require adjusting reaction time, temperature, or stoichiometry .
Q. How is the compound characterized using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection involves a diffractometer (e.g., Bruker AXS), followed by refinement using SHELXL (for small molecules) to resolve atomic coordinates, thermal parameters, and hydrogen bonding. The SHELX suite is preferred for its robustness in handling high-resolution data and twinned crystals .
Q. What spectroscopic and analytical techniques confirm the compound’s identity and purity?
- Methodological Answer :
- NMR : and NMR identify functional groups (e.g., methylthio, ester) and assess proton environments.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 323.09397 for CHNOS) .
- HPLC : Reverse-phase HPLC (e.g., 5–95% MeOH in HO) ensures purity and detects impurities .
Advanced Research Questions
Q. How to resolve discrepancies between experimental crystallographic data and computational models?
- Methodological Answer : Discrepancies (e.g., bond lengths, angles) arise from dynamic effects not captured in static XRD. Use density functional theory (DFT) to model equilibrium geometries and compare with experimental data. Validate refinement parameters (e.g., thermal displacement, occupancy) in SHELXL and cross-check with similar pyrido[2,3-d]pyrimidine derivatives .
Q. What strategies are effective in analyzing hydrogen bonding and crystal packing?
- Methodological Answer : Employ graph set analysis (e.g., Etter’s formalism) to classify hydrogen-bond motifs (e.g., C–H···O bifurcated bonds). For the title compound, identify chains or dimers via bifurcated interactions and calculate dihedral angles between fused rings (e.g., 80.94° between pyrimidine and benzene rings) using Mercury or OLEX2 .
Q. How to address challenges in refining puckered ring conformations during crystallographic analysis?
- Methodological Answer : Use Cremer-Pople puckering parameters to quantify deviations from planarity. For pyrido[2,3-d]pyrimidine rings, calculate the amplitude (q) and phase angle (φ) to describe boat or chair conformations. Apply restraints in SHELXL for disordered or flexible regions and validate against electron density maps .
Q. What are the implications of methylthio and hydroxy substituents on reactivity and stability?
- Methodological Answer : The methylthio group enhances nucleophilic substitution potential, while the hydroxy group facilitates hydrogen bonding and tautomerism. Stability studies (e.g., TGA/DSC) assess thermal decomposition, and redox behavior is probed via cyclic voltammetry. Compare with analogs (e.g., ethyl 8-propyl derivatives) to isolate substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
